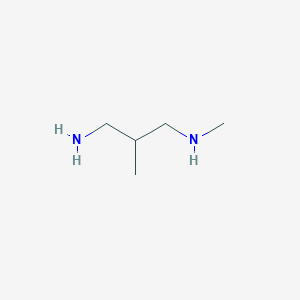![molecular formula C30H14 B090366 Dibenzo[bc,kl]coronene CAS No. 190-55-6](/img/structure/B90366.png)
Dibenzo[bc,kl]coronene
Overview
Description
Dibenzo[bc,kl]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₄. It is a large, planar molecule consisting of multiple fused benzene rings, which gives it a unique structure and properties. This compound is of significant interest in various fields of research due to its stability and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[bc,kl]coronene can be synthesized through several methods, including:
Palladium-catalyzed C—C bond formation: This method involves the coupling of 1,2-diarylethene and 1,2-diarylbenzene derivatives, followed by photocyclization to form the polycyclic aromatic hydrocarbon.
Cyclophanes as starting materials: Cyclophanes are often used as starting materials for the synthesis of this compound due to their ability to undergo various cyclization reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Dibenzo[bc,kl]coronene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of a hydrogen atom with another atom or group, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives.
Scientific Research Applications
Dibenzo[bc,kl]coronene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which dibenzo[bc,kl]coronene exerts its effects involves its interaction with various molecular targets and pathways. Due to its planar structure and electronic properties, it can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence various biochemical pathways .
Comparison with Similar Compounds
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant biological activity.
Perylene: A polycyclic aromatic hydrocarbon with a similar planar structure and electronic properties.
Uniqueness: Dibenzo[bc,kl]coronene is unique due to its larger size and higher number of fused benzene rings compared to other similar compounds. This gives it distinct electronic properties and stability, making it particularly useful in various scientific research applications .
Properties
IUPAC Name |
nonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2,4,6(30),7,9,11,13,15,17,19,21,23(28),24,26-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPGYGZSSWEWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172452 | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-55-6 | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(bc,kl)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















